molecular formula C17H16BrNO6S B2636688 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 432021-39-1

2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No. B2636688
M. Wt: 442.28
InChI Key: MJMSSNJAVCCMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate” is a chemical compound with the molecular formula C17H16BrNO6S . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate” consists of 17 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 442.281 Da, and the monoisotopic mass is 440.988159 Da .


Physical And Chemical Properties Analysis

The boiling point of “2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate” is predicted to be 652.8±55.0 °C . Other physical and chemical properties such as melting point, density, and toxicity information can be found on chemical databases .

Scientific Research Applications

1. Role in Noncovalent Interactions and Supramolecular Architecture

2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is involved in noncovalent interactions within supramolecular architectures. Specifically, the compound has been studied for its role in halogen-bonding interactions, which are significant in rationalizing solid-state crystal structures. Remarkably, the formation of type I X...X halogen-bonding interactions, as well as O...X (X = Cl and Br) interactions, have been analyzed and characterized. These interactions are critical in stabilizing the molecular structures and are compared with antiparallel π-stacking interactions between the arylsulfonates (Andleeb et al., 2018).

2. Involvement in Crystal Structure and Molecular Assembly

The compound is also notable for its involvement in the crystal structure and molecular assembly of related chemical entities. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, a compound related to 2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate, has been studied for its synthesis and structural properties. This compound crystallizes from toluene and features a unique trigonal bipyramidal coordination to benzenesulfonate substituents, highlighting the compound's relevance in crystallography and materials science (Sharutin & Sharutina, 2016).

properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMSSNJAVCCMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate

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